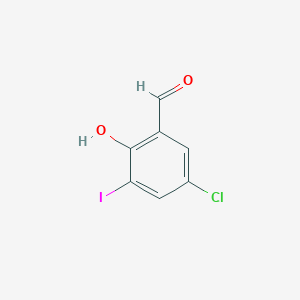

5-Chloro-2-hydroxy-3-iodobenzaldehyde

Description

5-Chloro-2-hydroxy-3-iodobenzaldehyde is a specialized organic compound characterized by its distinct substitution pattern on the benzene (B151609) ring. The presence of both a chlorine and an iodine atom, in addition to a hydroxyl group, makes it a subject of interest for synthetic chemists. These functional groups offer multiple reactive sites, allowing for a diverse range of chemical transformations.

Below are the key identifiers and properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₄ClIO₂ |

| Molecular Weight | 282.47 g/mol |

| CAS Number | 215124-03-1 |

| Appearance | Pale yellow to yellow crystals or powder |

| Melting Point | 81.5-90.5 °C |

This data is compiled from multiple sources.

Halogenated benzaldehydes are a class of compounds that serve as crucial building blocks in organic synthesis. The introduction of halogen atoms to the benzaldehyde (B42025) structure significantly influences its chemical reactivity and physical properties. Halogenation can alter the electron density of the aromatic ring, affecting its susceptibility to further electrophilic or nucleophilic substitution reactions.

The specific positioning of the chloro and iodo groups in this compound, along with the hydroxyl group, creates a unique electronic environment. The iodine atom, with its strong electron-withdrawing effect, is expected to play a dominant role in the compound's reactivity. The presence of multiple different halogens, as seen in this compound, provides a platform for selective reactions, a key area of investigation in synthetic chemistry.

The significance of this compound extends beyond fundamental organic chemistry into more applied scientific disciplines. Its utility has been demonstrated in medicinal chemistry and materials science, primarily as a precursor for more complex molecules with specific functions.

For instance, this compound has been utilized in the synthesis of Schiff base ligands. Specifically, it was a key reactant in the preparation of (E)-2-(5-chloro-2-hydroxy-3-iodobenzylidene) hydrazine-1-carboxamide. researchgate.net This Schiff base was subsequently used to stabilize silver nanoparticles, which were then employed in the development of a selective sensor for mercury ions. researchgate.net This application highlights the compound's role in the creation of functional materials for environmental monitoring.

Furthermore, a patent has documented the use of this compound as a starting material in the synthesis of benzo-fused heterocyclic derivatives. google.com These types of molecules are often investigated for their potential as agonists for G-protein coupled receptors, which are important targets in drug discovery. google.com The ability of halogenated compounds to form halogen bonds can be a powerful tool in designing more effective medicinal compounds. liberty.edu

The interdisciplinary relevance of this compound is rooted in its versatility as a synthetic intermediate. The distinct functional groups allow for its incorporation into a variety of molecular scaffolds, leading to the development of new materials and potential therapeutic agents. The study of such polysubstituted benzaldehydes contributes to the broader understanding of structure-activity relationships in different scientific domains.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-hydroxy-3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSRWUDUYCZRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396213 | |

| Record name | 5-chloro-2-hydroxy-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215124-03-1 | |

| Record name | 5-chloro-2-hydroxy-3-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 215124-03-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Strategies for Regioselective Halogenation

Achieving the specific 5-chloro, 3-iodo substitution pattern requires a regioselective approach. The hydroxyl group at C1 directs incoming electrophiles to the ortho (C3, C5) and para (C5) positions. Since the para position (C5) is sterically more accessible, it is often the preferred site for substitution. The challenge lies in introducing two different halogens at two distinct ortho/para positions. This can be accomplished through a sequential halogenation strategy, where the order of halogen introduction and the choice of starting material are critical.

One primary route to the target molecule involves the iodination of a pre-chlorinated precursor. The logical starting material for this pathway is 5-chlorosalicylaldehyde (B124248). In this molecule, the C5 position is blocked by chlorine. The hydroxyl group's activating and directing effect will therefore guide the incoming iodine electrophile to the remaining open ortho position, C3.

Various reagents can be employed for the electrophilic iodination of such activated aromatic rings. A common method involves the use of iodine (I₂) in the presence of an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species (I⁺).

Table 1: Comparison of Potential Iodination Methods for 5-Chlorosalicylaldehyde

| Reagent System | Description | Potential Advantages |

|---|---|---|

| I₂ / Oxidizing Agent (e.g., HIO₃, HNO₃) | Iodine is oxidized to a more reactive electrophilic species. A simple and efficient method for iodinating aromatic compounds. researchgate.net | Mild reaction conditions, no need for a catalyst, and often results in high yields. researchgate.net |

| N-Iodosuccinimide (NIS) | A mild and efficient source of electrophilic iodine, often used with an acid catalyst like p-toluenesulfonic acid. nih.gov | High regioselectivity, mild conditions, and easy handling. |

| Iodine Monochloride (ICl) | A highly reactive interhalogen compound that provides a readily available source of electrophilic iodine. nih.gov | Very reactive, leading to rapid iodination. |

| Silver Salts / I₂ (e.g., Ag₂SO₄, AgSbF₆) | Silver salts activate elemental iodine, facilitating the iodination of chlorinated aromatic compounds with improved yields and regioselectivity. nih.gov | Effective for halogenated precursors, offering access to iodoarenes that are valuable synthetic intermediates. nih.gov |

The reaction proceeds via the standard mechanism for electrophilic aromatic substitution, where the π-electrons of the aromatic ring attack the iodine electrophile, forming a resonance-stabilized carbocation (sigma complex), which is then deprotonated to restore aromaticity and yield the final product, 5-Chloro-2-hydroxy-3-iodobenzaldehyde.

An alternative synthetic route begins with an iodinated precursor, such as 3-iodosalicylaldehyde, followed by chlorination. In 3-iodosalicylaldehyde, the C3 position is occupied by iodine. The powerful ortho-, para-directing hydroxyl group will direct the incoming chlorine electrophile primarily to the C5 position (para to the -OH group).

Electrophilic chlorination can be achieved using various chlorinating agents. Molecular chlorine (Cl₂) can be used, often with a Lewis acid catalyst, although this can sometimes lead to over-chlorination. Milder and more selective reagents are generally preferred.

Potential chlorinating agents include:

Sulfuryl chloride (SO₂Cl₂): A convenient source of chlorine that can effect chlorination of phenols, often with high regioselectivity.

N-Chlorosuccinimide (NCS): A mild chlorinating agent that is easy to handle and often provides good control over the reaction.

Hypervalent iodine reagents: Compounds like 1-chloro-1,2-benziodoxol-3-one have been used for the regioselective chlorination of C-H bonds in other aromatic systems and represent a potential modern approach. researchgate.net

The choice between the iodination-first or chlorination-first strategy depends on factors such as the availability and cost of the starting materials, as well as the yields and selectivities observed for each specific halogenation step.

Precursor Chemistry and Starting Material Considerations

The selection of appropriate starting materials is fundamental to the successful synthesis of this compound. The most direct precursors are monosubstituted salicylaldehydes, which are themselves derived from salicylaldehyde (B1680747).

Table 2: Key Precursors and Starting Materials

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

|---|---|---|---|---|

| Salicylaldehyde | C=O attached to a benzene (B151609) ring with an adjacent OH group. | C₇H₆O₂ | 122.12 | Ultimate starting material for precursor synthesis. |

| 5-Chlorosalicylaldehyde | Salicylaldehyde with a Cl at position 5. | C₇H₅ClO₂ | 156.57 nist.gov | Starting material for the regioselective iodination at C3. |

| 3-Iodosalicylaldehyde | Salicylaldehyde with an I at position 3. | C₇H₅IO₂ | 248.02 nih.gov | Starting material for the regioselective chlorination at C5. |

These precursors are generally commercially available. Their synthesis involves the direct, regioselective halogenation of salicylaldehyde. For instance, 5-chlorosalicylaldehyde can be prepared by the direct chlorination of salicylaldehyde, as the para-position relative to the hydroxyl group is the most activated and sterically accessible site.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. epitomejournals.com These principles can be applied to optimize the synthesis of this compound.

Key areas for green optimization include:

Use of Safer Solvents: Traditional halogenation reactions often use chlorinated solvents like dichloromethane (B109758) or chloroform. Green chemistry encourages the substitution of these with more environmentally benign alternatives such as water, ethanol, or, in some cases, performing reactions under solvent-free conditions. mdpi.comnih.gov

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. epitomejournals.com This involves choosing reactions that minimize the formation of byproducts. Catalytic approaches are often superior in this regard.

Use of Catalysis: Instead of using stoichiometric amounts of activating reagents (e.g., Lewis acids) that generate significant waste, catalytic methods are preferred. nih.gov Recyclable catalysts, such as solid acid catalysts, can further enhance the sustainability of the process. epitomejournals.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net

By integrating these principles, the synthesis can be made more sustainable, safer, and more efficient.

Catalytic Approaches to Derivatization

Catalysis offers powerful tools for the synthesis and derivatization of complex molecules. While the halogenation steps themselves can be catalyzed, catalytic methods are also highly relevant for creating analogs or derivatives of the target compound.

A prime example of a green, catalytic approach relevant to this synthesis is the use of laccase enzymes for iodination. Laccases are multi-copper oxidases that can catalyze the oxidation of various phenolic substrates using molecular oxygen (O₂) as the oxidant, producing only water as a byproduct. plos.orgresearchgate.net

While the direct laccase-catalyzed iodination of 5-chlorosalicylaldehyde has not been specifically detailed, studies on analogous phenolic compounds like vanillin (B372448) demonstrate the viability of this method. researchgate.netnih.gov The proposed mechanism involves the laccase enzyme oxidizing iodide ions (from a source like KI) to a reactive iodine species. plos.org This reactive iodine then acts as the electrophile in the substitution reaction with the activated phenol (B47542) ring.

Table 3: Features of Laccase-Catalyzed Iodination

| Feature | Description |

|---|---|

| Enzyme | Laccase (benzenediol:oxygen oxidoreductase). nih.gov |

| Iodine Source | Potassium Iodide (KI), an inexpensive and safe salt. nih.gov |

| Oxidant | Aerial Oxygen (O₂), the ultimate green oxidant. nih.gov |

| Byproduct | Water (H₂O). plos.org |

| Conditions | Mild reaction conditions, typically in aqueous buffer systems at or near room temperature. researchgate.netnih.gov |

| Sustainability | Fulfills several key criteria of green chemistry, including the use of a biocatalyst, a safe solvent (water), and a benign oxidant. researchgate.net |

This enzymatic approach represents a highly sustainable and efficient alternative to traditional chemical iodination methods. nih.gov The addition of redox mediators can further enhance the reaction rate and yield. researchgate.netnih.gov Applying this biocatalytic strategy to the synthesis of this compound could significantly improve its environmental footprint.

Advanced Synthetic Transformations

Condensation Reactions for Imine Formation

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone of coordination chemistry and organic synthesis, allowing for the introduction of diverse N-substituted groups.

A general and effective method for the synthesis of Schiff bases from substituted salicylaldehydes involves the reaction of the aldehyde with a primary amine in a suitable solvent, such as ethanol, often with catalytic amounts of acid. While specific studies detailing the synthesis of a wide array of Schiff bases from this compound are not extensively documented in readily available literature, the reactivity is analogous to similar substituted salicylaldehydes. For instance, the synthesis of Schiff bases from the closely related 5-chlorosalicylaldehyde has been successfully achieved by reacting it with various primary amines. sigmaaldrich.com

The general reaction scheme for the formation of a Schiff base from this compound is as follows:

Figure 1. General reaction scheme for the synthesis of Schiff bases from this compound.

Based on analogous reactions with similar compounds, a representative experimental procedure can be extrapolated. The reaction of this compound with a primary amine, for example, 4-iodoaniline, would be expected to proceed under reflux in a solvent like methanol (B129727) with a catalytic amount of glacial acetic acid. The resulting Schiff base, 1-(5'-chloro-2'-hydroxy-3'-iodophenyl) ethylidene-4-iodoaniline, would likely precipitate upon cooling and can be purified by recrystallization from ethanol. nih.gov

The characterization of such Schiff bases typically involves spectroscopic methods. The infrared (IR) spectrum would show a characteristic absorption band for the C=N (imine) bond. The nuclear magnetic resonance (NMR) spectrum would provide detailed structural information, including the chemical shifts of the aromatic and imine protons.

Table 1: Representative Analytical Data for a Hypothetical Schiff Base Derived from this compound and 4-Iodoaniline

| Parameter | Expected Data |

| Product Name | 1-(5'-chloro-2'-hydroxy-3'-iodophenyl) ethylidene-4-iodoaniline |

| Appearance | Yellow solid |

| IR (KBr, cm⁻¹) | ~1610 (C=N), ~3450 (O-H) |

| ¹H NMR (δ, ppm) | Aromatic protons, Imine proton (~8.5 ppm), Hydroxyl proton |

| Mass Spec (m/z) | Corresponding molecular ion peak |

Functional Group Interconversions of the Aldehyde Moiety

The aldehyde functional group in this compound is a key site for various interconversions, allowing for the synthesis of a range of derivatives with different oxidation states at the benzylic carbon.

Reduction to Alcohol:

The aldehyde can be readily reduced to the corresponding primary alcohol, (5-chloro-2-hydroxy-3-iodophenyl)methanol. A common and efficient method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol or ethanol. This reaction is typically rapid and proceeds at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Table 2: General Conditions for the Reduction of Substituted Salicylaldehydes

| Reagent | Solvent | Temperature | Typical Yield |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room Temperature | High |

Data extrapolated from general procedures for the reduction of salicylaldehydes.

Oxidation to Carboxylic Acid:

Conversely, the aldehyde group can be oxidized to a carboxylic acid, forming 5-chloro-2-hydroxy-3-iodobenzoic acid. Aldehydes are generally susceptible to oxidation. libretexts.org A variety of oxidizing agents can be employed for this purpose. Mild oxidizing agents like Tollens' reagent (ammoniacal silver nitrate) can be used, which would result in the formation of a silver mirror, a classic qualitative test for aldehydes. libretexts.org For preparative scale synthesis, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are often used. The reaction conditions, such as temperature and pH, need to be carefully controlled to avoid side reactions and degradation of the aromatic ring.

Table 3: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Conditions |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Alkaline, gentle warming |

| Potassium Permanganate (KMnO₄) | Acidic or alkaline, variable temperature |

| Chromic Acid (H₂CrO₄) | Acidic, variable temperature |

Information based on general principles of aldehyde oxidation. libretexts.org

These functional group interconversions significantly broaden the synthetic utility of this compound, providing access to a wider range of substituted aromatic compounds for further chemical exploration.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides insights into the functional groups and bonding arrangements within a molecule.

Raman Spectroscopic Studies

Raman spectroscopy would provide complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in Raman spectra. Symmetrical vibrations and bonds involving heavier atoms, such as the C-I bond, could also be more prominent in the Raman spectrum compared to the IR spectrum. A detailed Raman analysis would aid in the complete vibrational assignment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

Two-Dimensional (2D) NMR Techniques for Overlapping Peak Resolution

In cases of signal overlap in the 1D NMR spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY would establish the coupling relationships between the aromatic protons, while HSQC would correlate the proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of the ¹H and ¹³C NMR spectra.

Electronic Absorption and Emission Spectroscopy

A full understanding of the photophysical properties of 5-Chloro-2-hydroxy-3-iodobenzaldehyde would require a detailed examination of its electronic absorption and emission characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

A systematic study of the UV-Vis absorption spectrum of this compound in various solvents of differing polarities would be necessary to understand its electronic transitions. This would involve determining the absorption maxima (λmax) and the corresponding molar absorptivity (ε) values. However, a comprehensive search of scientific databases did not yield any specific experimental UV-Vis spectral data for this compound.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Hexane | Data not available | Data not available |

| Dichloromethane (B109758) | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available |

| Methanol (B129727) | Data not available | Data not available |

Aggregation-Induced Emission (AIE) Behavior

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent in an aggregated state. While derivatives of salicylaldehyde (B1680747) have been reported to exhibit AIE, no studies were found that specifically investigate this behavior in this compound. Such an investigation would typically involve measuring the photoluminescence intensity of the compound in solvent mixtures with varying fractions of a poor solvent to induce aggregation.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, which can be used to confirm the elemental composition of a molecule. While the theoretical exact mass of this compound can be calculated, no experimental HRMS data or a detailed analysis of its fragmentation pattern has been published. Such an analysis would provide valuable insights into the compound's structure and stability.

Table 2: Theoretical vs. Experimental Mass Spectrometric Data for this compound

| Ion | Theoretical m/z | Experimental m/z | Major Fragmentation Peaks (m/z) |

|---|---|---|---|

| [M+H]⁺ | 282.8995 | Data not available | Data not available |

X-ray Diffraction Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is X-ray diffraction.

Single Crystal X-ray Diffraction (SCXRD) Studies

A single crystal X-ray diffraction study of this compound would provide precise information on its bond lengths, bond angles, and crystal packing. This would be invaluable for understanding its solid-state properties and intermolecular interactions. At present, there are no published crystallographic reports for this specific compound in the Cambridge Structural Database (CSD) or other public repositories.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| V (ų) | Data not available |

Influence of Halogen Atoms on Crystallinity

Research on halogenated benzaldehyde (B42025) derivatives has shown that intermolecular interactions such as C-H···O hydrogen bonds, π-π stacking, and halogen bonding play a crucial role in the formation of their supramolecular structures. rsc.orgnih.gov The interplay of these weak interactions dictates the final crystal lattice.

The introduction of halogen substituents can lead to the formation of halogen bonds (X···X or X···O/N), which are directional interactions that can significantly stabilize the crystal structure. rsc.orgnih.gov In the case of this compound, the potential for both chlorine and iodine to act as halogen bond donors and acceptors adds complexity and stability to the crystal packing.

The size and polarizability of the halogen atoms are also critical factors. Iodine, being larger and more polarizable than chlorine, is more likely to form stronger halogen bonds. The positions of the halogen atoms on the aromatic ring also affect the molecular geometry and the efficiency of crystal packing. Studies on differently substituted benzaldehydes indicate that variations in substituent positions can lead to different crystal packing arrangements. rsc.org The planarity of the molecule, influenced by intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, also plays a role in facilitating efficient packing in the solid state. nih.gov

The crystal structure of a related compound, 3-chloro-5-fluorosalicylaldehyde, reveals the presence of intramolecular O-H···O hydrogen bonds and weak intermolecular C-H···O, C-H···F, and F···O interactions, as well as π-stacking, which collectively stabilize its crystal packing. nih.gov It is highly probable that similar interactions, including halogen bonds involving chlorine and iodine, govern the crystal structure of this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a powerful lens for examining molecular geometry, vibrational modes, electronic transitions, and magnetic properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 5-Chloro-2-hydroxy-3-iodobenzaldehyde, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict bond lengths, bond angles, and dihedral angles.

The optimized structure is expected to be largely planar due to the aromatic ring. However, minor deviations from planarity may occur due to steric hindrance between the bulky iodine atom, the chloro group, and the adjacent hydroxyl and aldehyde groups. An intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the aldehyde group is anticipated, which would influence the geometry and stability of the molecule.

Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. The calculated frequencies would allow for the assignment of specific vibrational modes to the observed spectral peaks. Key vibrational modes for this molecule would include the O-H stretching frequency (affected by the intramolecular hydrogen bond), the C=O stretch of the aldehyde, C-Cl, C-I, and various aromatic C-C and C-H stretching and bending modes.

Table 1: Predicted Key Vibrational Frequencies for this compound (Based on DFT Calculations of Similar Compounds)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (Intramolecular H-bond) | 3200-3400 |

| Aldehyde (-CHO) | C=O Stretch | 1650-1680 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Carbon-Chlorine | C-Cl Stretch | 700-850 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Frontier Orbitals (HOMO-LUMO)

Time-Dependent DFT (TD-DFT) is employed to study the electronic transitions of a molecule, which are responsible for its absorption of ultraviolet-visible (UV-Vis) light. This analysis provides information about the energy difference between the ground state and various excited states.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenolic ring and the oxygen and iodine atoms, which have lone pairs of electrons. The LUMO is likely to be distributed over the conjugated system, particularly the aldehyde group and the aromatic ring. The electronic transitions would likely involve π-π* and n-π* transitions. The presence of halogen substituents and the hydroxyl group would influence the energies of these orbitals and the resulting absorption spectrum.

Table 2: Predicted Frontier Orbital Properties for this compound

| Parameter | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | ~ -2.0 to -3.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 3.0 to 4.0 eV | Chemical reactivity and stability |

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Predictions

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of a molecule. mdpi.comrsc.org These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. The calculations provide the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C), which are then converted to chemical shifts relative to a standard (like tetramethylsilane, TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons. The chemical shift of the hydroxyl proton would be significantly influenced by the intramolecular hydrogen bond. The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule, with the carbonyl carbon appearing at the lowest field (highest ppm value). The positions of the carbon signals in the aromatic ring would be affected by the electron-withdrawing and electron-donating effects of the substituents.

Molecular Interactions and Packing Analysis

Understanding how molecules interact with each other is key to explaining the properties of bulk materials, such as crystals.

Hirshfeld Surface Analysis for Intermolecular Interactions (d_norm, Curvedness, Shape Index)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is a 3D surface that defines the space a molecule occupies in a crystal. By mapping properties onto this surface, one can analyze the types and relative importance of different intermolecular contacts.

Key properties mapped onto the Hirshfeld surface include:

d_norm : This property combines the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. It highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions.

Shape Index : This property helps to identify complementary hollows and bumps where molecules fit together, often indicative of π-π stacking interactions.

Curvedness : This property distinguishes flat regions of the surface, also associated with π-π stacking, from areas with high curvature.

Analysis of Halogen Bonding and its Influence on Crystal Aggregation

Halogen bonding is a noncovalent interaction where a halogen atom (in this case, chlorine or iodine) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as an oxygen or another halogen atom on a neighboring molecule. nih.gov The iodine atom, being larger and more polarizable than chlorine, is expected to be a stronger halogen bond donor.

In the crystal structure of this compound, various types of halogen bonds could play a crucial role in the supramolecular assembly. nih.gov These could include I···O, I···Cl, or even I···π interactions. These directional interactions, along with traditional hydrogen bonds and π-π stacking, would dictate the final three-dimensional crystal packing arrangement. The interplay of these forces influences macroscopic properties such as melting point and solubility. The presence of both a strong hydrogen bond donor/acceptor (hydroxyl/carbonyl) and two different halogen bond donors (Cl and I) suggests a potentially complex and interesting crystal packing motif.

Pi-Stacking Interactions in Solid-State Architectures

Pi-stacking interactions are non-covalent forces that play a crucial role in the solid-state packing of aromatic molecules, influencing their crystal structure and material properties. In the case of this compound, the substituted benzene (B151609) ring provides a rich π-system susceptible to such interactions.

Theoretical studies on similar halogenated aromatic compounds often employ Density Functional Theory (DFT) to model and quantify pi-stacking interactions. These calculations can predict the preferred geometric arrangement of stacked molecules, such as parallel-displaced or T-shaped configurations, and determine the interaction energies. The presence of electron-withdrawing halogen substituents (chloro and iodo groups) and an electron-donating hydroxyl group can significantly modulate the electrostatic potential of the aromatic ring, thereby influencing the nature and strength of the pi-stacking.

A representative, though hypothetical, data table illustrating the kind of results obtained from such computational analyses is presented below.

| Interaction Type | Interplanar Distance (Å) | Displacement (Å) | Calculated Interaction Energy (kcal/mol) |

| Parallel-Displaced | 3.4 | 1.5 | -2.8 |

| T-shaped | 5.0 | N/A | -2.1 |

Note: The data in this table is hypothetical and serves as an example of the output from computational studies on pi-stacking interactions.

Conformational Analysis and Energetic Preferences

Computational methods like ab initio calculations and DFT can be used to map the potential energy surface of the molecule as a function of specific dihedral angles. This allows for the identification of stable conformers (energy minima) and transition states (saddle points) connecting them. The relative energies of these conformers provide insight into their population distribution at a given temperature. Intramolecular hydrogen bonding between the hydroxyl proton and the aldehyde oxygen is expected to be a significant factor in stabilizing certain conformations.

Below is an illustrative table of potential conformers and their calculated relative energies.

| Conformer | Dihedral Angle (O=C-C=C) | Dihedral Angle (H-O-C=C) | Relative Energy (kcal/mol) |

| A (Planar, H-bond) | 0° | 0° | 0.00 |

| B (Aldehyde rotated) | 90° | 0° | +5.2 |

| C (Hydroxyl rotated) | 0° | 180° | +3.5 |

Note: This table contains hypothetical data to exemplify the results of a conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in the solid state or in solution. By solving Newton's equations of motion for a system of atoms, MD simulations can model the vibrational, rotational, and translational motions of molecules over time.

In the solid state, MD simulations could be used to investigate crystal lattice dynamics, including the nature of intermolecular vibrations and the potential for phase transitions. These simulations would rely on accurate force fields that describe the interactions between molecules, including van der Waals forces, electrostatic interactions, and any specific interactions like halogen bonding. Key outputs from such simulations include radial distribution functions, which describe the local ordering of molecules, and mean square displacements, which relate to atomic mobility.

For a comprehensive understanding of this compound, dedicated computational studies are necessary. The methodologies described here provide a framework for how such investigations would be conducted and the types of valuable insights they could provide into the chemical and physical properties of this compound.

Applications in Advanced Materials Science

Precursor in the Synthesis of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, and they are synthesized from organic building blocks. The synthesis of COFs often relies on reversible reactions to form strong covalent bonds, with Schiff base chemistry being a widely explored route. In this context, aldehydes are crucial monomers.

While direct synthesis of COFs using 5-Chloro-2-hydroxy-3-iodobenzaldehyde is not extensively documented in dedicated studies, its structural features make it a highly suitable candidate for inclusion in COF synthesis. The aldehyde group can readily undergo condensation reactions with amines to form stable imine linkages, a cornerstone of Schiff base COFs. The presence of chloro and iodo substituents on the aromatic ring can significantly influence the properties of the resulting COF.

Potential Contributions of this compound in COF Synthesis:

| Feature | Potential Impact on COF Properties |

| Aldehyde Group | Essential for the formation of imine bonds in Schiff base COFs, enabling the construction of the framework. |

| Hydroxyl Group | Can participate in intramolecular hydrogen bonding, enhancing the planarity and stability of the resulting framework. |

| Chloro and Iodo Substituents | Can modify the electronic properties, porosity, and interlayer interactions of the COF. The heavy iodine atom could also introduce interesting photophysical properties. |

The general synthetic route for Schiff base COFs involves the reaction of a multifunctional aldehyde with a multifunctional amine under solvothermal conditions. The resulting imine-linked frameworks exhibit high thermal stability and permanent porosity.

Development of Functional Supramolecular Assemblies

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. Halogen bonding is a specific type of non-covalent interaction that has gained significant attention in the construction of supramolecular assemblies.

The iodine and chlorine atoms in this compound can act as halogen bond donors, interacting with electron-rich atoms (Lewis bases) to direct the self-assembly of molecules into well-defined architectures. The hydroxyl and aldehyde groups can also participate in hydrogen bonding, further guiding the formation of intricate supramolecular structures. The interplay of these various non-covalent interactions allows for the precise control over the crystal packing and the resulting material properties.

Role in Aggregation-Induced Emission (AIE) Materials for Sensing Applications

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent in the aggregated state. This property is highly desirable for applications in chemical sensing and bio-imaging. Salicylaldehyde (B1680747) derivatives, particularly their azine forms, have been shown to exhibit AIE characteristics.

The reaction of this compound with hydrazine (B178648) would produce a salicylaldehyde azine. While specific studies on the AIE properties of the azine derived from this particular benzaldehyde (B42025) are limited, research on related halogenated salicylaldehyde azines has shown that the nature of the halogen substituent can significantly impact the AIE behavior. For instance, chloro- and bromo-substituted salicylaldehyde azines display typical AIE properties, whereas the presence of iodine has been observed to sometimes quench the emission in the aggregated state due to the heavy-atom effect. This tunability of the photophysical properties through halogenation is a key area of research for developing novel AIE-active materials.

The AIE phenomenon is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Integration into Organic Electronic and Photonic Devices

Organic semiconductors are the active components in a variety of electronic and photonic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The performance of these devices is intimately linked to the molecular structure and packing of the organic materials.

Schiff bases derived from salicylaldehydes are known to possess interesting photophysical properties, including photochromism and thermochromism, which are of interest for optical switching and data storage applications. The introduction of heavy atoms like iodine into the molecular structure can enhance intersystem crossing, a property that can be exploited in the design of materials for phosphorescent OLEDs.

Furthermore, the ability of this compound to form extended conjugated systems through polymerization or incorporation into larger molecular architectures makes it a potential building block for organic semiconductors. The electronic properties of such materials can be fine-tuned by the nature and position of the substituents on the aromatic ring.

Applications in Polymer Chemistry

The reactive aldehyde group of this compound makes it a valuable monomer for the synthesis of various polymers. Condensation polymerization with diamines can lead to the formation of poly(Schiff base)s, also known as polyimines or polyazomethines. These polymers are known for their high thermal stability and interesting optoelectronic properties.

The general reaction for the synthesis of poly(Schiff base)s involves the polycondensation of a dialdehyde (B1249045) with a diamine. By using this compound in combination with a diamine, a polymer with repeating units containing the substituted aromatic ring can be obtained. The properties of the resulting polymer, such as its solubility, thermal stability, and conductivity, would be influenced by the presence of the chloro and iodo substituents.

Advanced Applications in Medicinal and Biological Chemistry Research Mechanistic & Theoretical Focus

Design and Synthesis of Ligands for Biomolecular Interactions

The aldehyde group of 5-Chloro-2-hydroxy-3-iodobenzaldehyde is a key functional group for the synthesis of complex organic molecules, particularly Schiff bases, which serve as versatile ligands for biomolecular targets.

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. Derivatives of this compound can be readily prepared by reacting it with various primary amines. This reaction creates an azomethine or imine group (-C=N-), which is crucial for the biological activities of these compounds. The resulting Schiff base ligands are widely explored as enzyme inhibitors.

Research into Schiff bases derived from similar substituted salicylaldehydes has shown significant potential for inhibiting key enzymes. For instance, studies on thiadiazole-based Schiff base derivatives have demonstrated potent inhibitory effects against α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism. nih.gov The mechanism of inhibition is often attributed to the ligand's ability to bind to the active site of the enzyme, preventing the substrate from binding and thus modulating the enzyme's catalytic activity. The electronic properties conferred by the substituents on the aromatic rings play a pivotal role in the inhibitory potency of these compounds. nih.gov

Understanding the interaction between a ligand and its target protein is fundamental to mechanistic studies. For derivatives of this compound, various biophysical techniques are employed to elucidate these binding mechanisms in vitro. Methods such as UV-visible spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry (ITC) can provide data on binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

When Schiff base derivatives coordinate with metal ions to form metal complexes, their binding properties can be significantly altered. researchgate.net Spectroscopic analyses are used to confirm the coordination of the ligand to the metal center, often through the phenolic oxygen and the azomethine nitrogen. researchgate.net These studies help researchers understand how chelation affects the molecule's conformation and electronic structure, which in turn influences its binding to biological macromolecules like proteins or DNA.

Exploration of Compound Derivatives in Antimicrobial Research (in vitro mechanistic studies)

Derivatives of halogenated salicylaldehydes are a subject of significant interest in the search for new antimicrobial agents. The mechanism of action is often linked to their ability to interfere with essential cellular processes in microorganisms.

In vitro studies on Schiff bases and sulfonamides derived from the related compound 5-chloro-salicylaldehyde have shown activity against a range of bacteria and fungi. nih.govnih.gov For example, a series of Schiff bases synthesized from 5-chloro-salicylaldehyde were tested against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, as well as the fungus Aspergillus niger. nih.gov The antimicrobial efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

One proposed mechanism for the enhanced antimicrobial activity of metal complexes of these ligands is based on chelation theory. researchgate.net Chelation can increase the lipophilic nature of the central metal atom by reducing its polarity. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid membranes of microbial cells, allowing it to disrupt normal cellular functions and inhibit growth. researchgate.net

Below is a data table summarizing the antimicrobial activity of a representative Schiff base derivative synthesized from 5-chloro-salicylaldehyde against various microorganisms.

| Microorganism | Strain | MIC (µg/mL) |

| Bacillus subtilis | (Gram-positive) | 45.2 |

| Escherichia coli | (Gram-negative) | 1.6 |

| Pseudomonas fluorescence | (Gram-negative) | 2.8 |

| Staphylococcus aureus | (Gram-positive) | 3.4 |

| Aspergillus niger | (Fungus) | 47.5 |

| Data derived from a study on (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, a Schiff base of 5-chloro-salicylaldehyde. nih.gov |

Research into Potential Neuroprotective Mechanisms via Enzyme Modulation (in vitro, non-clinical)

While derivatives of substituted salicylaldehydes are investigated for a wide array of biological activities, specific in vitro research focusing on the neuroprotective mechanisms of this compound derivatives through enzyme modulation is an emerging area. The general strategy in this field involves designing compounds that can inhibit enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or monoamine oxidase (MAO). The structural features of this compound, particularly its ability to form Schiff bases and metal complexes, offer a versatile platform for designing potential modulators of these neurological enzymes. However, detailed mechanistic studies specifically for derivatives of this iodo- and chloro-substituted compound in the context of neuroprotection are not extensively documented in the current scientific literature.

Computational Drug Design and Mechanistic Insights (in silico)

Computational methods are powerful tools for predicting how a ligand might interact with a biological target, thereby guiding the design and synthesis of more effective compounds.

Molecular docking is an in silico technique used to predict the preferred orientation of a ligand when bound to the active site of a target protein. This method provides insights into the binding conformation and the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For Schiff base derivatives, molecular docking studies can help rationalize their observed enzyme inhibitory activity. nih.govnih.gov For example, in studies of α-amylase and α-glucosidase inhibitors, docking simulations identified key amino acid residues in the enzyme's active site that interact with the ligand. nih.gov These interactions are crucial for understanding the structure-activity relationship (SAR), which explains how the chemical structure of the compound influences its biological activity. The insights gained from these computational models are invaluable for optimizing the ligand's structure to enhance its binding affinity and selectivity for the target enzyme. nih.gov

The table below illustrates the types of interactions that are typically analyzed in molecular docking studies of a ligand within an enzyme's active site.

| Type of Interaction | Description | Potential Interacting Groups on Ligand |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. | Phenolic -OH, Azomethine -N= |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment, driven by the exclusion of water molecules. | Aromatic Rings |

| Pi-Pi Stacking | Attractive, noncovalent interactions between the electron clouds of aromatic rings. | Phenyl or other aromatic moieties |

| Halogen Bond | A noncovalent interaction involving a halogen atom (Cl, I) as an electrophilic species. | Chloro (-Cl), Iodo (-I) substituents |

Quantitative Structure-Activity Relationship (QSAR) Derivations for Mechanistic Predictions

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical methodology employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govopenbioinformaticsjournal.com By quantifying how variations in structural properties affect a molecule's activity, QSAR models can be used not only to predict the potency of novel, unsynthesized compounds but also to provide profound insights into their mechanism of action at the molecular level. nih.gov This section focuses on the theoretical derivation of a QSAR model for a series of analogues inclusive of this compound to elucidate mechanistic details of interaction with a biological target.

While specific, comprehensive QSAR studies centered on a broad series of this compound analogues are not extensively detailed in publicly available literature, the principles can be clearly illustrated based on established research on substituted salicylaldehydes and related aromatic aldehydes. nih.govresearchgate.netnih.gov The development of a robust QSAR model is a systematic process involving the selection of a dataset, calculation of molecular descriptors, generation of a mathematical equation, and rigorous validation. mdpi.com

A. Selection of Molecular Descriptors

To build a QSAR model for a hypothetical series of substituted salicylaldehydes, including the title compound, a range of molecular descriptors would be calculated. These descriptors numerically represent the physicochemical properties of the molecules. The choice of descriptors is critical and aims to capture the structural features most likely to influence biological activity. Key categories of descriptors relevant to this chemical class include:

Electronic Descriptors: These quantify the electronic aspects of the molecule, which are crucial for drug-receptor interactions such as hydrogen bonding and electrostatic interactions. For a compound like this compound, the strong electron-withdrawing effects of the halogen substituents and the electronic nature of the hydroxyl and aldehyde groups are paramount. Relevant descriptors include:

Hammett constants (σ): Describes the electron-donating or electron-withdrawing ability of substituents on the aromatic ring.

Atomic Partial Charges: Calculates the charge distribution across the molecule, highlighting potential sites for electrostatic interactions.

Energies of Frontier Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies can relate to the molecule's reactivity and ability to participate in charge-transfer interactions. orientjchem.org

Steric Descriptors: These describe the size and shape of the molecule and its substituents, which is critical for understanding how a ligand fits into a receptor's binding pocket. The bulky iodine atom at the C3 position and the smaller chlorine atom at the C5 position would have significantly different steric demands. Common descriptors include:

Taft Steric Parameter (Es): Quantifies the steric bulk of a substituent.

Molar Refractivity (MR): Relates to the volume of a substituent and its polarizability. nih.gov

Hydrophobic Descriptors: These measure the lipophilicity of a molecule, which influences its ability to cross biological membranes and engage in hydrophobic interactions with the target.

Log P (Octanol-Water Partition Coefficient): The primary descriptor for hydrophobicity. ijpsr.com

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

B. QSAR Model Generation and Mechanistic Interpretation

Once the descriptors are calculated for a training set of molecules with known biological activities (e.g., IC₅₀ values, converted to a logarithmic scale like pIC₅₀), a mathematical model is generated using statistical techniques such as Multiple Linear Regression (MLR). orientjchem.org

A hypothetical MLR-based QSAR equation for a series of salicylaldehyde (B1680747) derivatives might look like this:

pIC₅₀ = k₁ (log P) - k₂ (Es_R₃) + k₃ (σ_R₅) + C

Where:

pIC₅₀ is the biological activity.

log P is the hydrophobicity descriptor.

Es_R₃ is the Taft steric parameter for the substituent at the R₃ position (the iodo group in the title compound).

σ_R₅ is the Hammett constant for the substituent at the R₅ position (the chloro group).

k₁, k₂, and k₃ are the regression coefficients, and C is a constant.

The mechanistic interpretation is derived directly from the sign and magnitude of the coefficients (k₁, k₂, k₃):

Positive k₁: A positive coefficient for log P would indicate that higher lipophilicity is beneficial for activity. This suggests that hydrophobic interactions are important for target binding or that the molecule must cross a lipid membrane to reach its target.

Negative k₂: A negative coefficient for the steric parameter at the R₃ position would imply that bulky substituents at this position decrease biological activity. This provides a crucial mechanistic clue: the binding pocket is likely sterically constrained in the region accommodating the C3 substituent. For this compound, the large iodine atom might be a point of negative steric influence, depending on the specific target topology.

Positive k₃: A positive coefficient for the Hammett constant at the R₅ position suggests that electron-withdrawing groups at this position enhance activity. This points to the importance of a specific electronic environment for optimal interaction, perhaps by modulating the acidity of the phenolic proton or by participating in a directed electrostatic interaction with the receptor. The chlorine atom in the title compound would contribute favorably in this scenario.

By analyzing these relationships, QSAR moves beyond mere prediction to provide a testable hypothesis about the molecular interactions driving the biological effect.

Hypothetical QSAR Data for Salicylaldehyde Analogues

The table below illustrates the type of data used to generate a QSAR model for a hypothetical series of compounds related to this compound.

| Compound Name | R₃ Substituent | R₅ Substituent | Hypothetical pIC₅₀ | log P | MR (R₃) | σ (R₅) |

|---|---|---|---|---|---|---|

| 2-Hydroxybenzaldehyde | -H | -H | 4.50 | 1.65 | 1.03 | 0.00 |

| 5-Chloro-2-hydroxybenzaldehyde | -H | -Cl | 5.25 | 2.36 | 1.03 | 0.23 |

| 2-Hydroxy-3-iodobenzaldehyde | -I | -H | 5.10 | 2.80 | 13.94 | 0.00 |

| This compound | -I | -Cl | 5.95 | 3.51 | 13.94 | 0.23 |

| 2-Hydroxy-3-methylbenzaldehyde | -CH₃ | -H | 4.80 | 2.12 | 5.65 | 0.00 |

| 5-Nitro-2-hydroxybenzaldehyde | -H | -NO₂ | 5.70 | 1.85 | 1.03 | 0.78 |

This structured analysis allows researchers to quantitatively discern the relative importance of hydrophobicity, steric bulk, and electronic influence at specific positions on the salicylaldehyde scaffold, thereby guiding the rational design of more potent and selective molecules.

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes with Enhanced Efficiency

The future synthesis of 5-Chloro-2-hydroxy-3-iodobenzaldehyde will likely focus on developing more efficient, sustainable, and cost-effective methods. Traditional multi-step syntheses of substituted salicylaldehydes can be hampered by low yields and poor regioselectivity. organic-chemistry.org Future research could explore one-pot multicomponent reactions, which are known to be highly efficient for generating molecular complexity from simple precursors.

Catalytic methods, particularly those employing transition metals, could offer precise control over the introduction of halogen substituents. For instance, research into regioselective iodination of 5-chlorosalicylaldehyde (B124248) using environmentally benign catalysts and mild conditions would be a significant advancement. manac-inc.co.jp Green chemistry principles, such as the use of solvent-free reaction conditions or bio-based solvents, are also expected to be central to the development of new synthetic protocols. nih.gov The table below outlines potential novel synthetic approaches.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification | Identification of suitable starting materials and catalysts to control regioselectivity. |

| Catalytic Halogenation | High regioselectivity, milder reaction conditions | Development of novel catalysts for selective iodination of the 5-chlorosalicylaldehyde scaffold. |

| Flow Chemistry | Improved safety, scalability, and reaction control | Optimization of reaction parameters in a continuous flow system for large-scale production. |

| Green Synthesis | Reduced environmental impact, use of renewable resources | Exploration of bio-based solvents and energy-efficient reaction conditions, such as microwave or ultrasound irradiation. |

Exploration of Undiscovered Reactivity Profiles

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. The aldehyde group can participate in a variety of classic organic reactions, such as condensations, oxidations, and reductions. beilstein-journals.org The presence of both chloro and iodo substituents opens the door to a range of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Future research should focus on systematically exploring the reactivity of this compound under various conditions. This could involve investigating its participation in multicatalytic cascade reactions to rapidly build molecular complexity. nih.gov The influence of the sterically bulky and electron-donating iodo group on the reactivity of the adjacent hydroxyl and aldehyde functionalities is a particularly interesting area for investigation. The potential for intramolecular reactions, facilitated by the proximity of the functional groups, also warrants exploration. A summary of potential unexplored reactions is presented below.

| Reaction Class | Potential Outcome | Research Direction |

| Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | Introduction of aryl, alkyl, or alkynyl groups at the iodo or chloro positions. | Screening of various catalysts and reaction conditions to achieve selective coupling. |

| Condensation Reactions (e.g., with amines, active methylene (B1212753) compounds) | Formation of Schiff bases, chalcones, and other heterocyclic structures. | Investigation of the synthesis of novel ligands and biologically active compounds. sjomr.org.innih.gov |

| Oxidation/Reduction Chemistry | Selective transformation of the aldehyde and hydroxyl groups. | Development of chemoselective methods to access a wider range of derivatives. |

| Intramolecular Cyclization | Formation of novel heterocyclic ring systems. | Exploration of reaction conditions that promote cyclization over intermolecular reactions. |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to elucidate the compound's electronic structure, molecular geometry, and spectroscopic properties. nih.govresearchgate.net Such studies can provide insights into the effects of the different substituents on the aromatic ring and predict the most likely sites for electrophilic and nucleophilic attack.

Future computational work could focus on building predictive models for the reactivity of this compound in various reactions. For example, calculating the activation energies for different reaction pathways can help in selecting the optimal conditions for a desired transformation. researchgate.net Furthermore, in silico screening of virtual libraries of derivatives of this compound could identify candidates with desirable properties for specific applications, such as biological activity or materials science. The table below highlights key areas for computational investigation.

| Computational Method | Research Goal | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidation of electronic structure and spectroscopic properties. | Accurate prediction of NMR, IR, and UV-Vis spectra; understanding of substituent effects. nih.govresearchgate.net |

| Transition State Theory | Prediction of reaction pathways and activation energies. | Identification of the most favorable conditions for desired chemical transformations. researchgate.net |

| Molecular Docking | In silico screening for biological activity. | Identification of potential protein targets and prediction of binding affinities. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of derivatives. | Design of new compounds with enhanced therapeutic potential. |

Expansion into Diverse Materials and Biological Systems Research

The structural features of this compound make it a versatile building block for the synthesis of a wide range of functional molecules. In materials science, its derivatives could be explored as components of novel polymers, dyes, or sensors. The presence of heavy atoms (chlorine and iodine) might impart interesting photophysical or electronic properties.

In the realm of biological systems, this compound could serve as a scaffold for the development of new therapeutic agents. Schiff bases derived from salicylaldehydes are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov The introduction of the chloro and iodo substituents could modulate these activities and lead to the discovery of compounds with improved efficacy. The formation of metal complexes with derivatives of this compound is another promising avenue, as such complexes often exhibit unique biological and catalytic properties. A summary of potential applications is provided below.

| Research Area | Potential Application | Rationale |

| Materials Science | Organic light-emitting diodes (OLEDs), sensors, functional polymers. | The aromatic and halogenated structure could lead to desirable electronic and photophysical properties. |

| Medicinal Chemistry | Antimicrobial, anticancer, and anti-inflammatory agents. | The salicylaldehyde (B1680747) scaffold is a known pharmacophore, and halogenation can enhance biological activity. nih.gov |

| Coordination Chemistry | Catalysts, imaging agents, metallodrugs. | The hydroxyl and aldehyde groups can act as ligands for a variety of metal ions. |

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Design

| AI/ML Application | Objective | Expected Impact |

| Property Prediction | To accurately predict the physicochemical and biological properties of derivatives. | Accelerated screening of large virtual libraries and prioritization of experimental work. ucla.edunih.govresearchgate.net |

| De Novo Design | To generate novel molecular structures with desired properties. | Discovery of new compounds with enhanced performance for specific applications. nih.govplos.orgresearchgate.netresearchgate.net |

| Retrosynthesis Planning | To devise efficient and reliable synthetic routes to target molecules. | Reduction in the time and cost of chemical synthesis. chemcopilot.comelsevier.com |

| Reaction Outcome Prediction | To predict the major products and yields of chemical reactions. | Improved success rates in experimental synthesis and optimization of reaction conditions. nih.govresearchgate.net |

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-hydroxy-3-iodobenzaldehyde, and what key parameters influence yield?

- Methodological Answer : The synthesis can involve halogenation of hydroxybenzaldehyde derivatives. For example, iodination of 5-chlorosalicylaldehyde using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) has been reported for similar compounds . Key parameters include:

- Reagent stoichiometry : Excess iodine may lead to di-iodination.

- Temperature control : Higher temperatures promote side reactions.

- Protecting groups : Hydroxy groups may require protection (e.g., acetyl) to prevent oxidation during iodination .

Alternative routes include Suzuki-Miyaura coupling for introducing iodine, though this requires pre-functionalized boronic esters.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks . Work in a fume hood to avoid inhalation (H335 hazard) .

- Storage : Store in amber glass containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation. Avoid exposure to light and moisture, which can dehalogenate the compound .

- Decontamination : Clean spills with ethanol/water mixtures; avoid strong bases that may degrade the aldehyde group .

Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify hydroxyl (≈3200 cm⁻¹) and aldehyde (≈1680 cm⁻¹) stretches. Compare with databases like the Coblentz Society’s IR spectra for chlorinated benzaldehydes .

- X-ray Crystallography : Resolve halogen (I, Cl) positions and hydrogen-bonding networks. Single-crystal analysis of derivatives (e.g., 5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde) reveals planar geometry and intermolecular O–H···O interactions .

- NMR : Use deuterated DMSO for solubility. Expect deshielded aldehyde protons (δ 9.8–10.2 ppm) and aromatic protons influenced by electron-withdrawing groups (Cl, I) .

Advanced Research Questions

Q. How can conflicting crystallographic or spectroscopic data be resolved when determining the structure of iodinated benzaldehyde derivatives?

- Methodological Answer :

- Data Validation : Cross-validate using multiple techniques (e.g., compare X-ray bond lengths with DFT-calculated values) .

- Dynamic NMR : Resolve rotational barriers in aldehyde groups caused by steric hindrance from iodine.

- Halogen Bonding Analysis : Use Hirshfeld surfaces to quantify I···O interactions, which may explain discrepancies in melting points or solubility .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity at the aldehyde carbon.

- Fukui Functions : Identify sites prone to nucleophilic attack (e.g., iodine substitution vs. aldehyde oxidation) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways for Suzuki coupling or condensation reactions.

Q. How can researchers address discrepancies in reported reaction mechanisms for iodinated benzaldehyde derivatives?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to distinguish between concerted and stepwise mechanisms in iodination .

- In Situ Monitoring : Employ Raman spectroscopy or HPLC to track intermediate formation during reactions.

- Controlled Competition Experiments : Compare reactivity of this compound with non-halogenated analogs to isolate electronic vs. steric effects.

Q. What strategies stabilize this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Maintain neutral to slightly acidic conditions (pH 5–6) to prevent dehalogenation. Avoid strong bases that may deprotonate the hydroxyl group, leading to oxidation .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Store at ≤8°C for long-term stability .

- Light Sensitivity : UV-Vis studies indicate photodegradation above 300 nm; use UV-blocking containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.